molecular formula C17H19N3O2S B2367870 N-(4-(2-((4-methylbenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide CAS No. 923164-17-4

N-(4-(2-((4-methylbenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B2367870
CAS No.: 923164-17-4
M. Wt: 329.42
InChI Key: IMYWWXDDOTZULV-UHFFFAOYSA-N
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Description

N-(4-(2-((4-methylbenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide is a complex organic compound featuring a thiazole ring, a cyclopropane carboxamide group, and a 4-methylbenzylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-((4-methylbenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.

    Attachment of the 4-Methylbenzylamine Moiety: This step involves the nucleophilic substitution of the thiazole ring with 4-methylbenzylamine. This reaction is typically carried out in the presence of a base such as triethylamine.

    Formation of the Cyclopropane Carboxamide Group: The final step involves the reaction of the intermediate with cyclopropanecarboxylic acid chloride in the presence of a base like pyridine to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the 4-methylbenzylamine moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can occur at the carbonyl group of the oxoethyl moiety. Sodium borohydride or lithium aluminum hydride are typical reducing agents used.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thiazole ring. Halogenation and alkylation are common substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, halogenating agents like N-bromosuccinimide.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring and the 4-methylbenzylamine moiety.

    Reduction: Reduced derivatives of the oxoethyl moiety.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(2-((4-methylbenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, including cancer and infectious diseases, due to its ability to interact with specific molecular targets.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(2-((4-methylbenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide is unique due to the combination of its structural features. The presence of the thiazole ring, the cyclopropane carboxamide group, and the 4-methylbenzylamine moiety provides a distinct chemical profile that may result in unique biological activities and chemical reactivity.

Properties

IUPAC Name

N-[4-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-11-2-4-12(5-3-11)9-18-15(21)8-14-10-23-17(19-14)20-16(22)13-6-7-13/h2-5,10,13H,6-9H2,1H3,(H,18,21)(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYWWXDDOTZULV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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